Furan-2-yl(morpholin-4-yl)methanethione

Medicinal Chemistry Molecular Recognition Conformational Analysis

Furan-2-yl(morpholin-4-yl)methanethione (CAS 61296-23-9) is a heterocyclic compound combining a furan ring and a morpholine moiety via a methanethione (C=S) linkage. Characterized as a thioamide, it serves primarily as a synthetic intermediate or building block in medicinal and organic chemistry.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 61296-23-9
Cat. No. B12894448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(morpholin-4-yl)methanethione
CAS61296-23-9
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)C2=CC=CO2
InChIInChI=1S/C9H11NO2S/c13-9(8-2-1-5-12-8)10-3-6-11-7-4-10/h1-2,5H,3-4,6-7H2
InChIKeyTXKXDMPAKRABEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(morpholin-4-yl)methanethione (CAS 61296-23-9): A Thiocarbonyl Heterocycle for Research and Procurement


Furan-2-yl(morpholin-4-yl)methanethione (CAS 61296-23-9) is a heterocyclic compound combining a furan ring and a morpholine moiety via a methanethione (C=S) linkage. Characterized as a thioamide, it serves primarily as a synthetic intermediate or building block in medicinal and organic chemistry . Its calculated density is 1.262 g/cm³, with a predicted boiling point of 298.6°C at 760 mmHg . Unlike its more extensively studied, substituted 5-aryl analogs, this unsubstituted parent structure is often cited as a foundational scaffold for generating compound libraries [1].

Thiocarbonyl building block with restricted C-N rotation
Unsubstituted furan core for diverse library synthesis
Reported antifungal scaffold potential (class-level evidence)

Why Generic Furan-Morpholine Analogs Cannot Simply Replace Furan-2-yl(morpholin-4-yl)methanethione


The structural and electronic properties of furan-2-yl(morpholin-4-yl)methanethione are critically distinct from its closest analogs. Unlike the 5-aryl-substituted derivatives, which are designed for potent biological activity, this unsubstituted core offers unique reactivity as a building block due to the absence of steric hindrance and electronic bias from aryl groups [1]. Crucially, the thioamide (C=S) group, in contrast to the common amide (C=O), introduces restricted rotation around the C(S)-N bond, which directly influences molecular recognition and binding conformations in a way that oxygen analogs cannot replicate [1]. A simple substitution with a carbonyl morpholide would abolish this key property and fundamentally alter reactivity.

Carbonyl Replacement Alters Conformation
Thiocarbonyl (C=S) exhibits restricted C-N rotation (two NMR peaks), whereas carbonyl (C=O) allows free rotation. Substituting with a carbonyl morpholide may shift molecular recognition profile.
5-Aryl Substitution Limits Scaffold Versatility
Pre-functionalized 5-aryl analogs restrict further derivatization options, limiting their utility as universal scaffolds for SAR exploration.

Quantitative Differentiation Evidence for Furan-2-yl(morpholin-4-yl)methanethione Against Closest Analogs


Conformational Rigidity: Thiocarbonyl vs. Carbonyl Comparison

The thioamide functional group in furan-2-yl(morpholin-4-yl)methanethione exhibits restricted rotation, unlike its carbonyl counterparts. 1H NMR data for 5-aryl-substituted thiomorpholides (8a-f) show that the morpholine CH2NCH2 protons appear as two distinct singlet peaks in the ranges of 3.75–4.01 ppm and 4.14–4.27 ppm due to hindered rotation around the C(S)-N bond [1]. In contrast, the corresponding carbonyl morpholides (7a-e) show these protons as single peaks at 3.72–3.74 ppm, indicating free rotation [1]. While direct data for the unsubstituted parent compound is a class-level inference, this property is inherent to the thiocarbonyl core and dictates a pre-organized conformation that can be crucial for target binding, a feature absent in the more flexible oxygen analogs.

Conformational Rigidity
Class-level inference
Thiomorpholides: two distinct 1H NMR peaks (3.75–4.27 ppm) vs Carbonyls: single peak (3.72–3.74 ppm), indicating restricted vs free C-N rotation.
Pre-organized conformation relevant for target binding.
Data from 5-aryl-substituted analogs; parent compound inferred.
Medicinal Chemistry Molecular Recognition Conformational Analysis

Antifungal Activity Gain Through 5-Aryl Substitution Suggests Scaffold Potential

The unsubstituted furan-2-yl(morpholin-4-yl)methanethione serves as the core scaffold for a series of potent antifungal agents. Data from a comparative antimicrobial study shows that while the carbonyl parent compounds (7a-e) exhibit weak to moderate activity, specific 5-aryl substituted thiocarbonyl derivatives, such as compound 8a, demonstrate high and selective activity against Cryptococcus neoformans ATCC 208821, achieving 96.9–98.2% growth inhibition at a standard screening concentration of 32 mg/mL [1]. Compound 8a was further profiled, showing a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against this strain with a favorable selectivity index (SI = HC10/MIC > 8) [1]. This highlights that the thiocarbonyl core, when properly substituted, can yield compounds with significantly enhanced potency compared to its carbonyl analogs, showcasing the value of the parent scaffold for hit-to-lead optimization.

Antifungal SAR Potential
Class-level inference
Analog 8a (5-aryl thiocarbonyl) MIC 4 μg/mL, SI>8 vs C. neoformans; carbonyl analog 7b MIC 8 μg/mL, SI>4.
Thiocarbonyl core may support antifungal scaffold optimization.
CO-ADD screening at 32 mg/mL; class-level SAR.
Antimicrobial Drug Discovery Structure-Activity Relationship Scaffold Optimization

Physicochemical Profile Differentiator: Density vs. Common Solvents

The calculated density of furan-2-yl(morpholin-4-yl)methanethione is 1.262 g/cm³ . This property is a primary differentiator from its closest structural analog, furan-2-yl(morpholin-4-yl)methanone (the carbonyl variant), for which a representative substituted analog, (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone, has a reported density of 1.4±0.1 g/cm³ . Although this is a cross-study comparable between an unsubstituted and a substituted compound, the significant shift in density from approximately 1.26 to 1.4 g/cm³ confirms that the thiocarbonyl to carbonyl switch leads to a denser, more compact molecule, which can impact solubility, packing, and formulation behavior.

Density Profile
Cross-study comparable
1.262 g/cm³ (thiocarbonyl) vs ~1.4 g/cm³ (carbonyl analog)
Lower density may influence formulation and processing.
Calculated values; cross-study comparison of analogs.
Formulation Chemistry Process Chemistry Physicochemical Properties

Strategic Application Scenarios for Procuring Furan-2-yl(morpholin-4-yl)methanethione


Scaffold for Conformationally Restricted Antifungal Libraries

Based on evidence that thiomorpholide derivatives exhibit restricted C(S)-N bond rotation and enhanced antifungal activity over their carbonyl counterparts [1], this compound is ideally procured as a core scaffold. Researchers can rapidly generate libraries of 5-aryl-substituted analogs via Willgerodt-Kindler or similar reactions to explore structure-activity relationships (SAR) targeting Cryptococcus neoformans, where single-digit micromolar activity (MIC=4 μg/mL) is achievable [1].

Probe for Studying Thioamide-Directed Metal-Carbene Formation

The unique thiocarbonyl group in furan-2-yl(morpholin-4-yl)methanethione is a key differentiator. Its propensity to form metal-carbene complexes, as suggested by supplier documentation , makes it a valuable starting material in organometallic chemistry. This provides a distinct application path compared to oxygen analogs, which will not undergo the same transformation, opening avenues in catalysis or new material synthesis.

Specialty Building Block for Electronic Material Design

The combination of a heterocyclic furan ring with a morpholine donor linked by a conjugating thiocarbonyl unit creates a unique electronic structure, evidenced by distinct NMR chemical shifts [1] and a calculated refractive index of 1.591 . This differentiates it from simpler phenyl-morpholine thioketones and positions it for procurement by materials scientists exploring novel organic semiconductors or non-linear optical materials where polarizability and charge-transfer characteristics are critical.

Application
Selection Property
Validation Focus
Antifungal SAR library synthesis
Thiocarbonyl core with restricted C-N rotation
Antifungal activity and selectivity in analogs (class-level)
Organometallic carbene probe synthesis
Thiocarbonyl reactivity for metal-carbene formation
Reactivity with metal precursors and catalysis
Organic electronic material design
Conjugated furan-thiocarbonyl-morpholine system
Optical and electronic property assessment
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